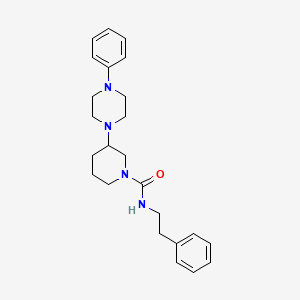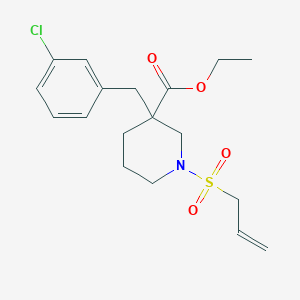
4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzyliminomethyl group, a hydroxy group, and a methylphenyl group attached to an isoquinolin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methoxyphenyl)amino]methylene}-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- 2-benzyl-3-(4-methoxyphenyl)isoquinolin-1-one
Uniqueness
4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is unique due to its specific structural features, such as the presence of both benzyliminomethyl and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)26-23(27)21-10-6-5-9-20(21)22(24(26)28)16-25-15-18-7-3-2-4-8-18/h2-14,16,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBMVSCGNQDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6001276.png)
![1-(1-isopropyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001282.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6001290.png)
![1-(3-methylphenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6001304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]-N-methyl-3-piperidinamine](/img/structure/B6001309.png)

![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6001329.png)

![N-butyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6001350.png)
![ethyl 3-{[(2-thienylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001362.png)
![N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
![N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6001373.png)
